14-(p-Isooctylphenoxy)-3,6,9,12-tetraoxatetradecan-1-ol
Overview
Description
14-(p-Isooctylphenoxy)-3,6,9,12-tetraoxatetradecan-1-ol is a non-ionic surfactant widely used in various industrial and scientific applications. This compound is known for its excellent emulsifying, dispersing, and wetting properties, making it valuable in formulations ranging from detergents to pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 14-(p-Isooctylphenoxy)-3,6,9,12-tetraoxatetradecan-1-ol typically involves the ethoxylation of p-isooctylphenol. The process begins with the reaction of p-isooctylphenol with ethylene oxide under controlled conditions. The reaction is catalyzed by a base such as sodium hydroxide or potassium hydroxide. The number of ethylene oxide units added can be controlled to achieve the desired degree of ethoxylation.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where p-isooctylphenol is continuously fed and reacted with ethylene oxide. The reaction conditions, such as temperature and pressure, are carefully monitored to ensure consistent product quality. The final product is then purified and formulated for various applications.
Chemical Reactions Analysis
Types of Reactions
14-(p-Isooctylphenoxy)-3,6,9,12-tetraoxatetradecan-1-ol can undergo several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols with different chain lengths.
Substitution: The phenoxy group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce shorter-chain alcohols.
Scientific Research Applications
14-(p-Isooctylphenoxy)-3,6,9,12-tetraoxatetradecan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and other materials.
Biology: Employed in cell lysis buffers and protein extraction protocols.
Medicine: Utilized in drug delivery systems to enhance the solubility and bioavailability of pharmaceuticals.
Industry: Applied in formulations of detergents, emulsifiers, and dispersants in various industrial processes.
Mechanism of Action
The primary mechanism of action of 14-(p-Isooctylphenoxy)-3,6,9,12-tetraoxatetradecan-1-ol is its ability to reduce surface tension. This property allows it to emulsify and disperse hydrophobic substances in aqueous solutions. The compound interacts with both hydrophobic and hydrophilic molecules, stabilizing emulsions and enhancing the solubility of various compounds.
Comparison with Similar Compounds
Similar Compounds
Triton X-100: Another non-ionic surfactant with similar emulsifying properties.
IGEPAL CA-630: A non-ionic surfactant used in similar applications.
Uniqueness
14-(p-Isooctylphenoxy)-3,6,9,12-tetraoxatetradecan-1-ol is unique due to its specific ethoxylation degree, which provides optimal balance between hydrophilic and hydrophobic properties. This makes it particularly effective in applications requiring precise emulsification and dispersion.
Properties
IUPAC Name |
2-[2-[2-[2-[2-[4-(6-methylheptyl)phenoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H42O6/c1-22(2)6-4-3-5-7-23-8-10-24(11-9-23)30-21-20-29-19-18-28-17-16-27-15-14-26-13-12-25/h8-11,22,25H,3-7,12-21H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYOVNRHKIGBOOO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCC1=CC=C(C=C1)OCCOCCOCCOCCOCCO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H42O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00967563 | |
Record name | 14-[4-(6-Methylheptyl)phenoxy]-3,6,9,12-tetraoxatetradecan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00967563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53061-21-5 | |
Record name | 14-(p-Isooctylphenoxy)-3,6,9,12-tetraoxatetradecan-1-ol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053061215 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 14-[4-(6-Methylheptyl)phenoxy]-3,6,9,12-tetraoxatetradecan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00967563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 14-(p-isooctylphenoxy)-3,6,9,12-tetraoxatetradecan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.016 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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